molecular formula C8H9ClF2N2O B2645857 2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide CAS No. 477871-42-4

2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No.: B2645857
CAS No.: 477871-42-4
M. Wt: 222.62
InChI Key: SGHARDOHFRWYPK-UHFFFAOYSA-N
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Description

2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a synthetic organic compound characterized by the presence of a chloro and two difluoro groups attached to an acetamide moiety, which is further linked to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves the reaction of 2-chloro-2,2-difluoroacetamide with 2-(1H-pyrrol-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydroxide, potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chloro group, while hydrolysis can produce carboxylic acids or amines .

Mechanism of Action

The mechanism of action of 2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-2,2-difluoro-N-(2-pyrrol-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2O/c9-8(10,11)7(14)12-3-6-13-4-1-2-5-13/h1-2,4-5H,3,6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHARDOHFRWYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCNC(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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